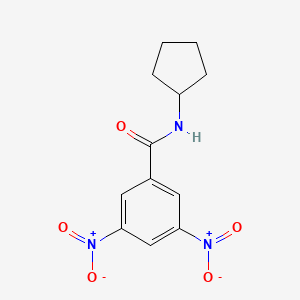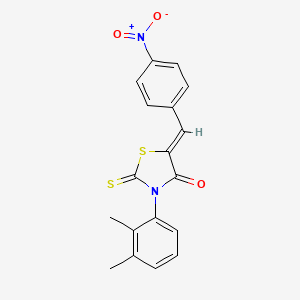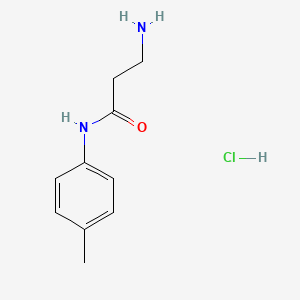
N-cyclopentyl-3,5-dinitrobenzamide
Overview
Description
Mechanism of Action
Target of Action
N-cyclopentyl-3,5-dinitrobenzamide is a derivative of 3,5-dinitrobenzamide, which is structurally related to the nitrobenzamide family of decaprenylphosphoryl-β-d-ribose oxidase (DprE1) inhibitors . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Therefore, DprE1 is the primary target of this compound.
Mode of Action
The compound interacts with DprE1, inhibiting its function and thus disrupting the synthesis of arabinogalactan . This disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a critical component of the mycobacterial cell wall, and its absence can lead to cell wall defects and eventual cell death .
Result of Action
The result of this compound’s action is the inhibition of cell wall synthesis in mycobacteria, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by mycobacteria, such as tuberculosis .
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-3,5-dinitrobenzamide in lab experiments is its selectivity for PARP inhibition. This allows researchers to specifically target this enzyme without affecting other enzymes involved in DNA repair. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe tool for use in lab experiments.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer to cells or animals in a controlled manner. Additionally, this compound has been shown to have poor bioavailability in vivo, meaning that it may not be effective when administered to whole organisms.
Future Directions
There are several potential future directions for research involving N-cyclopentyl-3,5-dinitrobenzamide. One area of interest is the use of this compound in combination with other drugs for cancer treatment. This compound has been shown to enhance the effectiveness of certain chemotherapeutic agents when used in combination.
Another potential future direction is the development of more effective formulations of this compound. Researchers are currently exploring ways to improve the solubility and bioavailability of this compound in order to make it a more effective tool for scientific research.
Finally, there is ongoing research into the potential use of this compound as a therapeutic agent for other diseases besides cancer. This compound has been shown to have anti-inflammatory effects, and researchers are exploring its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its selectivity for PARP inhibition and low toxicity make it a promising tool for investigating various biological processes. Ongoing research is exploring its potential use in cancer treatment, as well as its potential as a therapeutic agent for other diseases.
Scientific Research Applications
N-cyclopentyl-3,5-dinitrobenzamide has been used in scientific research as a tool for studying various biological processes. One of the most notable applications of this compound is its use as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition by this compound has been shown to have therapeutic potential in cancer treatment.
properties
IUPAC Name |
N-cyclopentyl-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-12(13-9-3-1-2-4-9)8-5-10(14(17)18)7-11(6-8)15(19)20/h5-7,9H,1-4H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSBERQYYDVIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3750110.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3750112.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3750115.png)
![diethyl 5-{[(2,4-dibromophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3750123.png)
![diethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3750131.png)
![diethyl 3-methyl-5-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3750137.png)
![ethyl 2-{[(4-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3750141.png)
![2-(4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750149.png)


![2-{[4-(phenylsulfonyl)phenyl]thio}ethanol](/img/structure/B3750190.png)